molecular formula C12H30Si2 B14425696 1,2-Dibutyl-1,1,2,2-tetramethyldisilane CAS No. 80034-61-3

1,2-Dibutyl-1,1,2,2-tetramethyldisilane

Katalognummer: B14425696
CAS-Nummer: 80034-61-3
Molekulargewicht: 230.54 g/mol
InChI-Schlüssel: OPNLGWDDAJOMRQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-Dibutyl-1,1,2,2-tetramethyldisilane is an organosilicon compound characterized by the presence of two silicon atoms bonded to butyl and methyl groups. This compound is part of the broader class of disilanes, which are known for their unique chemical properties and applications in various fields.

Vorbereitungsmethoden

The synthesis of 1,2-Dibutyl-1,1,2,2-tetramethyldisilane typically involves the reaction of chlorosilanes with butyl lithium under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

Cl2Si(CH3)2+2BuLiBu2Si(CH3)2+2LiCl\text{Cl}_2\text{Si(CH}_3\text{)}_2 + 2 \text{BuLi} \rightarrow \text{Bu}_2\text{Si(CH}_3\text{)}_2 + 2 \text{LiCl} Cl2​Si(CH3​)2​+2BuLi→Bu2​Si(CH3​)2​+2LiCl

Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the desired purity of the final product.

Analyse Chemischer Reaktionen

1,2-Dibutyl-1,1,2,2-tetramethyldisilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the reaction conditions and reagents used.

    Reduction: Reduction reactions can lead to the formation of simpler silanes or silanols.

    Substitution: The butyl or methyl groups can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1,2-Dibutyl-1,1,2,2-tetramethyldisilane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.

    Biology: The compound’s unique properties make it useful in the development of silicon-based biomaterials.

    Medicine: Research is ongoing into its potential use in drug delivery systems due to its biocompatibility.

    Industry: It is used in the production of silicone-based materials and coatings, which have applications in various industrial processes.

Wirkmechanismus

The mechanism by which 1,2-Dibutyl-1,1,2,2-tetramethyldisilane exerts its effects involves the interaction of its silicon atoms with various molecular targets. The silicon atoms can form bonds with oxygen, nitrogen, and other elements, leading to the formation of stable compounds. The pathways involved in these interactions are complex and depend on the specific application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

80034-61-3

Molekularformel

C12H30Si2

Molekulargewicht

230.54 g/mol

IUPAC-Name

butyl-[butyl(dimethyl)silyl]-dimethylsilane

InChI

InChI=1S/C12H30Si2/c1-7-9-11-13(3,4)14(5,6)12-10-8-2/h7-12H2,1-6H3

InChI-Schlüssel

OPNLGWDDAJOMRQ-UHFFFAOYSA-N

Kanonische SMILES

CCCC[Si](C)(C)[Si](C)(C)CCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.